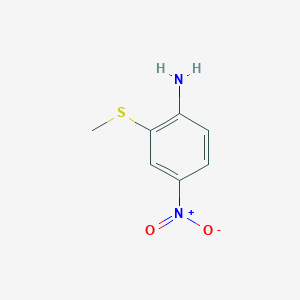
9,12,15,18,21,24,27-Heptaoxaheptatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12,15,18,21,24,27-Heptaoxaheptatriacontane is a chemical compound known for its unique structure and properties. It belongs to the class of polyethers, which are compounds containing multiple ether groups. The compound’s structure consists of a long carbon chain with seven oxygen atoms inserted at specific intervals, making it a heptaoxa derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,15,18,21,24,27-Heptaoxaheptatriacontane typically involves the stepwise introduction of ether linkages into a long carbon chain. This can be achieved through various organic synthesis techniques, including Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide under basic conditions to form an ether.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and yield. The process might include the use of catalysts to enhance the efficiency of ether formation and to ensure the correct placement of oxygen atoms along the carbon chain.
Analyse Chemischer Reaktionen
Types of Reactions
9,12,15,18,21,24,27-Heptaoxaheptatriacontane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The ether linkages in the compound can be targeted for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
9,12,15,18,21,24,27-Heptaoxaheptatriacontane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polyethers and their interactions with other molecules.
Biology: The compound’s unique structure makes it useful in studying membrane interactions and transport mechanisms.
Medicine: Research into drug delivery systems often utilizes this compound to explore how polyethers can enhance the solubility and stability of pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and surfactants, due to its ability to modify surface properties and improve material performance.
Wirkmechanismus
The mechanism by which 9,12,15,18,21,24,27-Heptaoxaheptatriacontane exerts its effects involves its interaction with molecular targets through its ether linkages. These interactions can influence various pathways, such as:
Molecular Targets: The compound can interact with proteins, lipids, and other biomolecules, affecting their function and stability.
Pathways Involved: It can modulate signaling pathways by altering membrane fluidity and permeability, impacting cellular communication and transport processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): A widely used polyether with similar ether linkages but different chain lengths and properties.
Crown ethers: Compounds with multiple ether groups arranged in a ring structure, known for their ability to complex with metal ions.
Uniqueness
9,12,15,18,21,24,27-Heptaoxaheptatriacontane is unique due to its specific arrangement of ether linkages along a linear carbon chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
66205-45-6 |
|---|---|
Molekularformel |
C30H62O7 |
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]decane |
InChI |
InChI=1S/C30H62O7/c1-3-5-7-9-11-12-14-16-18-32-20-22-34-24-26-36-28-30-37-29-27-35-25-23-33-21-19-31-17-15-13-10-8-6-4-2/h3-30H2,1-2H3 |
InChI-Schlüssel |
VZQORIBDLGGJQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)

![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)


![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)


![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)




